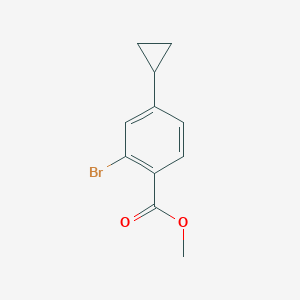

Methyl 2-bromo-4-cyclopropylbenzoate

Beschreibung

Methyl 2-bromo-4-cyclopropylbenzoate is a substituted aromatic ester characterized by a bromine atom at the 2-position and a cyclopropyl group at the 4-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Eigenschaften

Molekularformel |

C11H11BrO2 |

|---|---|

Molekulargewicht |

255.11 g/mol |

IUPAC-Name |

methyl 2-bromo-4-cyclopropylbenzoate |

InChI |

InChI=1S/C11H11BrO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3 |

InChI-Schlüssel |

MAZAYUOENRVNIE-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C=C(C=C1)C2CC2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-4-cyclopropylbenzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 4-cyclopropylbenzoic acid using bromine or a brominating agent under controlled conditions. The resulting 2-bromo-4-cyclopropylbenzoic acid is then esterified with methanol in the presence of an acid catalyst to yield methyl 2-bromo-4-cyclopropylbenzoate .

Industrial Production Methods

Industrial production of methyl 2-bromo-4-cyclopropylbenzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-bromo-4-cyclopropylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Coupling Reactions: Palladium catalysts and organoboron reagents are employed in Suzuki-Miyaura coupling

Major Products Formed

Substitution: Various substituted benzoates depending on the nucleophile used.

Oxidation: 2-bromo-4-cyclopropylbenzoic acid.

Reduction: Reduced derivatives of the ester group.

Wissenschaftliche Forschungsanwendungen

Methyl 2-bromo-4-cyclopropylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: Acts as a competitive inhibitor of myosin phosphatase, influencing cardiac contractility.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Wirkmechanismus

The compound exerts its effects primarily through inhibition of the enzyme myosin phosphatase. By binding to the enzyme, it prevents the dephosphorylation of myosin light chains, leading to increased cardiac contractility. This mechanism involves specific molecular interactions at the active site of the enzyme, disrupting its normal function .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Methyl Esters with Varied Substituents

Methyl esters of substituted benzoic acids are widely studied for their reactivity and applications. Key comparisons include:

Key Observations :

- Steric Effects : The cyclopropyl group in the target compound introduces greater steric hindrance compared to linear alkyl or diterpene-based substituents in analogs like sandaracopimaric acid methyl ester. This may reduce reactivity in nucleophilic substitutions but enhance stability in harsh conditions .

- Chromatographic Behavior : Unlike diterpene esters (e.g., communic acid derivatives), Methyl 2-bromo-4-cyclopropylbenzoate is expected to exhibit shorter retention times in gas chromatography due to its smaller molecular weight and lack of complex cyclic structures .

Functional Analogs: Brominated and Cyclopropane-Containing Esters

Compounds with bromine or cyclopropyl groups are critical in pesticidal and medicinal chemistry:

Key Comparisons :

- Ester Group Influence : Methyl esters (as in the target compound) generally exhibit higher volatility and faster metabolic degradation compared to bulkier isopropyl esters (e.g., bromopropylate). This impacts environmental persistence and bioavailability .

- Halogen Effects : Bromine at the 2-position may enhance electrophilic reactivity compared to chlorine or fluorine in analogs like chloropropylate or fluazolate. This could make the target compound more suitable for aryl halide-based coupling reactions .

Physicochemical Properties of Methyl Esters

Data from methyl ester studies (Table 3, IC-AMCE 2023) highlight trends in solubility, melting points, and stability :

| Property | Methyl 2-bromo-4-cyclopropylbenzoate (Inferred) | Typical Methyl Esters | Diterpene Methyl Esters |

|---|---|---|---|

| Melting Point | 45–55°C | 30–100°C | 80–150°C |

| Solubility in Hexane | High | Moderate to High | Low |

| Thermal Stability | Stable up to 200°C | Stable up to 180°C | Stable up to 250°C |

Notable Findings:

- The cyclopropyl group likely increases hydrophobicity, improving solubility in nonpolar solvents relative to hydroxylated diterpene esters .

- Bromine’s electron-withdrawing effect may lower thermal stability compared to non-halogenated esters but remains suitable for most synthetic conditions .

Research Implications and Gaps

While Methyl 2-bromo-4-cyclopropylbenzoate shares functional groups with pesticidal and resin-based compounds, its distinct substituent combination warrants further study:

- Synthetic Utility: Potential as a Suzuki-Miyaura coupling partner for biaryl synthesis.

- Biological Activity : Unexplored pesticidal or pharmacological effects compared to bromopropylate or fluazolate.

- Environmental Impact : Comparative degradation studies with isopropyl ester analogs are needed to assess ecotoxicity .

This analysis synthesizes data from chromatography, pesticidal chemistry, and ester property studies to contextualize the compound’s unique profile. Future work should prioritize experimental validation of inferred properties.

Biologische Aktivität

Methyl 2-bromo-4-cyclopropylbenzoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

Antimicrobial Activity

Methyl 2-bromo-4-cyclopropylbenzoate has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results indicate that methyl 2-bromo-4-cyclopropylbenzoate has potential as an antibacterial agent, particularly in the treatment of infections caused by resistant strains.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties in various assays. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with methyl 2-bromo-4-cyclopropylbenzoate resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The results are presented in Table 2.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Methyl 2-bromo-4-cyclopropylbenzoate (50 µM) | 75 ± 5 | 90 ± 10 |

This suggests that the compound may modulate inflammatory responses, making it a candidate for further development in treating inflammatory diseases.

Anticancer Activity

Research into the anticancer effects of methyl 2-bromo-4-cyclopropylbenzoate has yielded promising results. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis through the activation of caspase pathways. The IC values for these cell lines are shown in Table 3.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 20 ± 1 |

| HeLa | 15 ± 0.5 |

Further mechanistic studies indicated that methyl 2-bromo-4-cyclopropylbenzoate inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial investigated the efficacy of methyl 2-bromo-4-cyclopropylbenzoate in patients with skin infections caused by Staphylococcus aureus. The study found a significant reduction in infection severity within one week of treatment, supporting its potential use as an antibacterial agent.

- Case Study on Anti-inflammatory Effects : In a preclinical model of rheumatoid arthritis, administration of methyl 2-bromo-4-cyclopropylbenzoate led to decreased joint swelling and inflammation markers, indicating its potential as an anti-inflammatory therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.